N-Boc-1,5-imino-D-glucitol Exhibits 150-Fold Greater Potency Against Recombinant Human β-Glucocerebrosidase Compared to Deoxynojirimycin
In direct enzymatic assays using recombinant human β-glucocerebrosidase (GCase), N-Boc-1,5-imino-D-glucitol demonstrates an IC₅₀ of 0.8 μM, whereas the parent compound deoxynojirimycin (DNJ) shows an IC₅₀ ranging from 118 to 500 μM under comparable conditions . This represents an approximately 150- to 625-fold improvement in inhibitory potency for the Boc-protected derivative against this therapeutically relevant enzyme target.
| Evidence Dimension | Inhibition of recombinant human β-glucocerebrosidase (IC₅₀) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | Deoxynojirimycin (DNJ): 118–500 μM |
| Quantified Difference | ~150- to 625-fold lower IC₅₀ |
| Conditions | Recombinant human GCase; pH 4.5–5.0 (lysosomal pH range) |
Why This Matters
Superior inhibitory potency against GCase positions N-Boc-1,5-imino-D-glucitol as a more effective lead scaffold for developing pharmacological chaperones targeting Gaucher disease.
